S 8307 - 118393-93-4

S 8307

Catalog Number: EVT-1172154
CAS Number: 118393-93-4
Molecular Formula: C16H17Cl2N2NaO2
Molecular Weight: 363.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of S 8307 involves various chemical reactions that create the core structure of benzylimidazole derivatives. The initial discovery was part of a screening program that aimed to identify weak angiotensin II antagonists. The synthesis typically follows these steps:

  1. Formation of the Imidazole Ring: The imidazole ring is constructed through cyclization reactions involving appropriate precursors, often involving condensation reactions.
  2. Benzyl Substitution: A benzyl group is introduced to the imidazole structure, enhancing binding affinity to the AT1 receptor.
  3. Acetic Acid Derivative Formation: The acetic acid moiety is added, which is crucial for mimicking the C-terminal segment of angiotensin II.

The synthesis parameters include temperature control, reaction time, and solvent choice, which are critical for achieving high yields and purity of the final product .

Molecular Structure Analysis

The molecular structure of S 8307 can be described as follows:

  • Chemical Formula: C₁₅H₁₈N₂O₂
  • Molecular Weight: Approximately 262.31 g/mol
  • Key Functional Groups:
    • Imidazole ring
    • Benzyl group
    • Acetic acid moiety

The spatial configuration allows S 8307 to mimic certain features of angiotensin II, particularly its C-terminal segment, which is essential for binding to the AT1 receptor. Structural studies suggest that specific interactions occur between the imidazole ring and amino acids within the receptor's binding pocket .

Chemical Reactions Analysis

S 8307 participates in several key chemical reactions:

  1. Binding Affinity Studies: It competes with angiotensin II for binding sites on the AT1 receptor, demonstrating moderate affinity but lacking partial agonist activity.
  2. Metabolic Pathways: In vivo studies indicate that S 8307 undergoes metabolism primarily in the liver, leading to various hydroxylated and conjugated metabolites.
  3. Receptor Interaction: The compound's interaction with the AT1 receptor involves hydrogen bonding and hydrophobic interactions, which stabilize its binding .
Mechanism of Action

S 8307 functions as a competitive antagonist at the AT1 receptor site, inhibiting the action of angiotensin II. The mechanism can be summarized in several steps:

  1. Receptor Binding: Upon administration, S 8307 binds to the AT1 receptor, preventing angiotensin II from eliciting its physiological effects.
  2. Signal Transduction Inhibition: This binding blocks downstream signaling pathways associated with vasoconstriction and aldosterone secretion.
  3. Physiological Effects: The inhibition leads to decreased blood pressure and reduced fluid retention, similar to other angiotensin II antagonists .
Physical and Chemical Properties Analysis

S 8307 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water.
  • Stability: The compound shows stability under acidic conditions but may degrade under extreme pH levels or prolonged exposure to light.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range for similar compounds.

These properties are crucial for formulating effective pharmaceutical preparations .

Applications

S 8307 serves primarily as a research tool in pharmacology and medicinal chemistry. Its applications include:

  • Drug Development: As a precursor in synthesizing more potent AT1 antagonists like losartan.
  • Pharmacological Studies: Used in studies exploring the renin-angiotensin system's role in cardiovascular diseases.
  • Experimental Models: Assisting in understanding hypertension mechanisms and testing new therapeutic agents targeting similar pathways.
Legislative Context & Historical Framework

Evolution of Health Budget Legislation in New York State

New York State’s health budget legislation has progressively expanded Medicaid coverage while adapting to fiscal constraints. The 2024-2025 State Fiscal Year Health and Mental Hygiene Budget (S 8307) exemplifies this trend, authorizing continuous Medicaid coverage for children up to age six, community doula grants, and safety-net hospital transformation programs [2]. Historically, such budgets integrate federal waiver authorities (e.g., Section 1115) to innovate beyond standard Medicaid rules. For instance, S 8307 explicitly enhances contracting flexibility under Section 1115 waivers, enabling tailored reimbursement models for addiction treatment and outpatient rehabilitation [2] [4].

Table: Key Provisions in NYS Health Budgets (2024-2025)

Policy AreaS 8307 Provision
Coverage ExpansionContinuous Medicaid for children ≤6 years
Provider FundingFreeze on skilled nursing facility operating rates; 10% capital rate reduction
Innovation ProgramsHealthcare Safety Net Transformation Program for underserved hospitals
Waiver UtilizationEnhanced Section 1115 contracting for substance use disorder services

By 2025, legislation like A03007C further shifted long-term nursing home care from managed care to fee-for-service models, aiming to reduce administrative costs and improve payment accuracy [4]. This evolution reflects a consistent focus on cost containment while preserving access to essential services.

Comparative Analysis of Preceding Health and Mental Hygiene Bills (2015-2023)

Preceding health budgets laid foundational policies that S 8307 refined or extended:

  • Medicaid Redesign Team (MRT) Initiatives (2015-2020): Early efforts capped Medicaid spending growth and established global caps, leading to eligibility restrictions and managed care expansion. S 8307 diverges by prioritizing coverage retention (e.g., continuous enrollment for young children) and provider support grants [4].
  • Behavioral Health Integration (2017-2023): Earlier bills emphasized carve-outs for mental health services from managed care. S 8307 advances this by standardizing reimbursement for opioid treatment, intensive outpatient programs, and crisis intervention services [2] [4].
  • Federal Waiver Reliance: The 2021 waiver enabling Home and Community Based Services (HCBS) expansions influenced S 8307’s provisions for disability services and inflation-adjusted reimbursements [4].

Table: Policy Shifts in NYS Health Legislation

PeriodPrimary FocusS 8307 Advancements
2015-2019Cost containment via managed careShift to fee-for-service for nursing homes; safety-net grants
2020-2023Pandemic response; HCBS expansionDoula programs; medically fragile children reimbursement
2024-2025Access protectionContinuous coverage; medical debt consumer protections

Federal-State Dynamics in Medicaid Policy Implementation

S 8307 operates within a complex federal-state Medicaid framework:

  • Section 1115 Waivers: New York leverages these waivers to bypass federal restrictions, such as funding residential addiction treatment. S 8307’s "contracting flexibility" (Part GG) accelerates waiver deployment for substance use disorder services, aligning with federal encouragement of evidence-based practices [1] [4]. However, proposed 2025 federal reconciliation could impose per-capita caps, reducing Medicaid growth by $900 billion over a decade and pressuring states to cut optional services like behavioral health [3].
  • Federal Rule Uncertainty: The 2023 Medicaid Access Rule mandating 80% of HCBS payments for worker wages faces potential repeal, saving $121 billion federally but undermining New York’s direct care workforce investments. S 8307 counters this by authorizing inflationary rate adjustments for disability services [3] [4].
  • Partisan Policy Clashes: Federal work requirements (estimated to drop 600,000 from Medicaid nationally) conflict with New York’s coverage expansion. S 8307’s medical debt protections (Part O) and essential plan subsidies (Part J) exemplify state efforts to buffer vulnerable populations from federal cuts [3].

Properties

CAS Number

118393-93-4

Product Name

S 8307

IUPAC Name

sodium;2-[2-butyl-5-chloro-3-[(2-chlorophenyl)methyl]imidazol-4-yl]acetate

Molecular Formula

C16H17Cl2N2NaO2

Molecular Weight

363.2 g/mol

InChI

InChI=1S/C16H18Cl2N2O2.Na/c1-2-3-8-14-19-16(18)13(9-15(21)22)20(14)10-11-6-4-5-7-12(11)17;/h4-7H,2-3,8-10H2,1H3,(H,21,22);/q;+1/p-1

InChI Key

UISHOHGMISMAQN-UHFFFAOYSA-M

SMILES

CCCCC1=NC(=C(N1CC2=CC=CC=C2Cl)CC(=O)[O-])Cl.[Na+]

Synonyms

2-n-butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid
S 8307
S-8307

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=CC=C2Cl)CC(=O)[O-])Cl.[Na+]

Isomeric SMILES

CCCCC1=NC(=C(N1CC2=CC=CC=C2Cl)CC(=O)[O-])Cl.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.